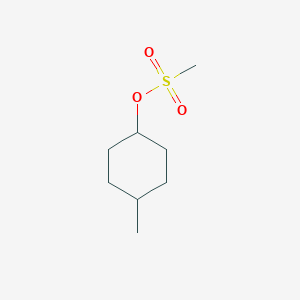

trans-4-Methylcyclohexanol methanesulfonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylcyclohexanol methanesulfonate typically involves the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: trans-4-Methylcyclohexanol methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products:

Substitution Reactions: The major products are typically the substituted cyclohexanol derivatives.

Oxidation: The major products include cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

Chiral Reagent in Organic Synthesis

trans-4-Methylcyclohexanol methanesulfonate serves as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Synthesis of Alcohols

A study demonstrated the utility of this compound in synthesizing various chiral alcohols. The compound facilitated the selective formation of one enantiomer over another, showcasing its effectiveness as a chiral building block in synthetic routes .

Applications in Proteomics Research

This compound is widely used in proteomics for the derivatization of amino acids and peptides. Its ability to form stable derivatives enhances the analysis and characterization of biomolecules.

Example: Derivatization for Mass Spectrometry

In proteomics, this compound has been employed to derivatize amino acids prior to mass spectrometry analysis. This derivatization improves detection sensitivity and resolution, making it easier to analyze complex mixtures of proteins .

Environmental Studies

Recent research has explored the effects of trans-4-Methylcyclohexanol on biological systems, particularly its impact on insect behavior.

Case Study: Oviposition Studies

Laboratory experiments investigated the effects of this compound on oviposition by Toxorhynchites mosquitoes. The study found that varying concentrations of trans-4-Methylcyclohexanol influenced the oviposition rates, indicating potential applications in pest control strategies .

Chemical Reactions and Conversions

This compound can be used as a precursor in various chemical transformations, including:

- Conversion to Alkyl Halides : Reacting with thionyl chloride (SOCl2) allows for the conversion into alkyl chlorides, which are important intermediates in organic synthesis .

Table 1: Summary of Chemical Transformations

| Reaction Type | Reagent Used | Product |

|---|---|---|

| Alkylation | Thionyl chloride | 1-Chloro-4-methylcyclohexane |

| Esterification | Alcohols | Methyl esters |

| Derivatization | Various reagents | Chiral derivatives for analysis |

Wirkmechanismus

The mechanism of action of trans-4-Methylcyclohexanol methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The methanesulfonate group undergoes fission, releasing a reactive intermediate that can form covalent bonds with nucleophiles . This mechanism is similar to other methanesulfonates, which are known for their alkylating properties .

Vergleich Mit ähnlichen Verbindungen

trans-4-Methylcyclohexanol: The parent alcohol from which the methanesulfonate is derived.

Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonates.

Cyclohexanol Derivatives: Other cyclohexanol derivatives with different substituents.

Uniqueness: trans-4-Methylcyclohexanol methanesulfonate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a chiral reagent in proteomics research sets it apart from other similar compounds .

Biologische Aktivität

trans-4-Methylcyclohexanol methanesulfonate is a compound with notable biological activity and applications in various scientific fields. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C₇H₁₄O₃S

- Molecular Weight : 178.25 g/mol

- CAS Number : 18508-92-4

This compound is synthesized through the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride, typically in the presence of a base like pyridine. This compound serves as a chiral reagent in organic synthesis, facilitating the production of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

The biological activity of this compound primarily involves its ability to alkylate nucleophilic sites in target molecules. The methanesulfonate group can undergo fission, releasing reactive intermediates that form covalent bonds with nucleophiles. This mechanism is significant in proteomics research, where it aids in studying protein structures and functions.

Biological Applications

-

Proteomics Research :

- Used to modify proteins for structural analysis.

- Facilitates the identification of protein interactions and functions.

- Insect Behavior Studies :

-

Toxicological Studies :

- Exhibits acute toxicity upon dermal and inhalation exposure, classified as an irritant to skin and eyes.

- Safety data indicate potential hazards requiring careful handling during experiments.

Table 1: Summary of Biological Activities

Case Study: Insect Attraction

In a study published in the Journal of Medical Entomology, trans-4-Methylcyclohexanol was tested for its efficacy as an oviposition attractant for mosquitoes. The results indicated that at specific concentrations, it significantly increased oviposition rates compared to control groups . This finding suggests its potential utility in developing environmentally friendly pest control methods.

Case Study: Protein Structure Analysis

Research involving this compound has shown its effectiveness in modifying proteins for mass spectrometry analysis. By enhancing the stability and detectability of proteins, this compound aids researchers in elucidating complex biological processes.

Eigenschaften

IUPAC Name |

(4-methylcyclohexyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYQHONGOGJIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232958 | |

| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18508-93-5 | |

| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.